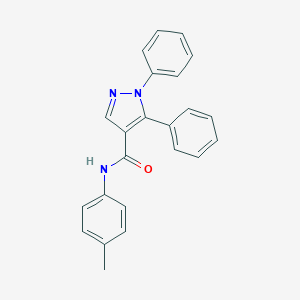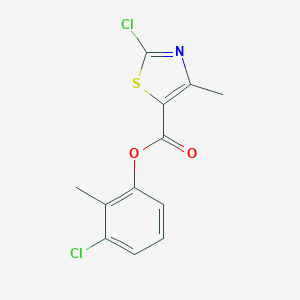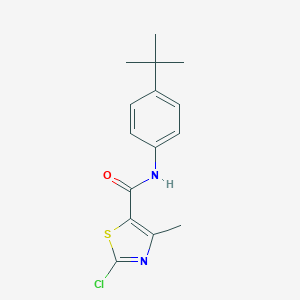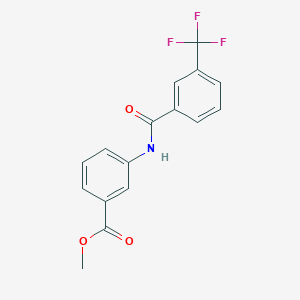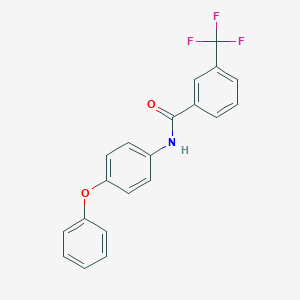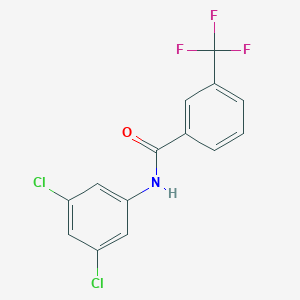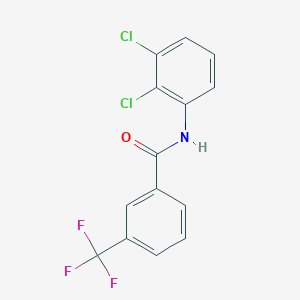![molecular formula C17H11F3N4S B287442 6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287442.png)
6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of scientific research. It has been reported to have antimicrobial, antifungal, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The exact mechanism of action of 6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the growth of microorganisms by interfering with their DNA synthesis and replication. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has both biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been reported to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its broad-spectrum antimicrobial and anticancer activity, as well as its potential use as a fluorescent probe. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For the study of 6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include further investigation into its mechanism of action, as well as its potential use in the development of new antimicrobial, anticancer, and antiviral agents. Additionally, its potential use as a fluorescent probe for the detection of metal ions could be further explored.
Métodos De Síntesis
The synthesis of 6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 2-amino-4-methylphenol with 2-bromo-4-(trifluoromethyl)benzonitrile in the presence of potassium carbonate and copper(I) iodide. The resulting product is then reacted with 2-aminothiophenol in the presence of potassium carbonate to yield the desired compound.
Propiedades
Nombre del producto |
6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C17H11F3N4S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4S/c1-10-5-2-3-8-13(10)15-23-24-14(21-22-16(24)25-15)11-6-4-7-12(9-11)17(18,19)20/h2-9H,1H3 |
Clave InChI |
HQAVGLSNHWNCQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



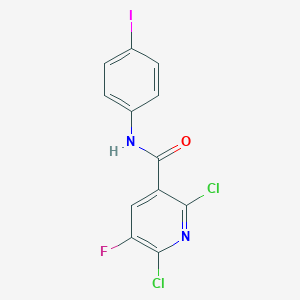
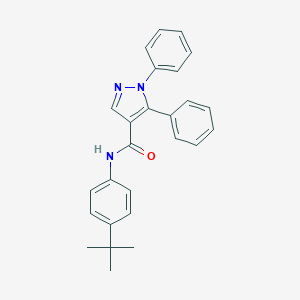
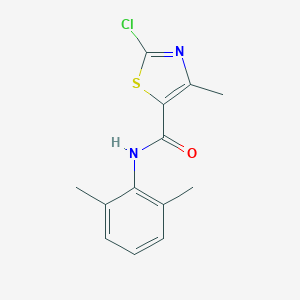
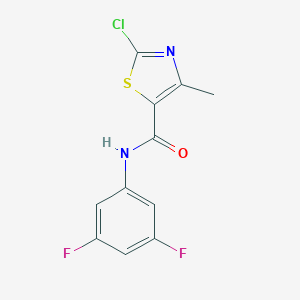
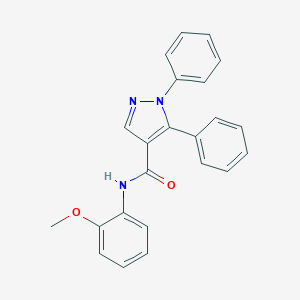
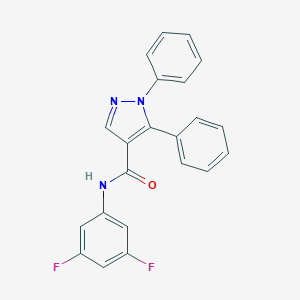
![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)
